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  • Product: N,N-dimethylpyridazin-4-amine
  • CAS: 17258-38-7

Core Science & Biosynthesis

Foundational

Elucidating the 1H and 13C NMR Chemical Shifts of N,N-Dimethylpyridazin-4-amine: A Comprehensive Technical Guide

Executive Summary The pyridazine heterocycle is a privileged scaffold in modern drug discovery, prized for its unique physicochemical properties, including the Adjacent Lone Pair (ALP) effect and its robust capacity for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyridazine heterocycle is a privileged scaffold in modern drug discovery, prized for its unique physicochemical properties, including the Adjacent Lone Pair (ALP) effect and its robust capacity for dual hydrogen-bonding interactions[1]. When substituted with an electron-donating group at the 4-position—yielding compounds like N,N-dimethylpyridazin-4-amine—the symmetry of the diazine ring is broken, resulting in a highly polarized electronic distribution[2].

For application scientists and drug development professionals, accurately assigning the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra of this motif is critical for structural verification, impurity profiling, and downstream pharmacokinetic optimization. This whitepaper provides an in-depth, causality-driven guide to the NMR chemical shifts of N,N-dimethylpyridazin-4-amine, bridging theoretical electronic effects with self-validating experimental protocols.

Theoretical Framework: Causality in Chemical Shifts

To predict and interpret the NMR spectra of N,N-dimethylpyridazin-4-amine, one must analyze the competing electronic effects governing the pyridazine core:

  • The Mesomeric (+M) Effect: The lone pair on the exocyclic nitrogen of the dimethylamino group delocalizes into the aromatic π -system. This resonance effect dramatically increases electron density at the ortho (C3, C5) and para (N1) positions, leading to significant upfield shifts (shielding) of these nuclei.

  • The Inductive (-I) Effect: The ring nitrogen atoms (N1 and N2) are highly electronegative. They withdraw electron density through the σ -bonds, causing downfield shifts (deshielding) of the adjacent carbons (C3 and C6) and their attached protons.

  • The Adjacent Lone Pair (ALP) Effect: The proximity of the N1 and N2 lone pairs raises the energy of the highest occupied molecular orbital (HOMO), altering the magnetic anisotropy of the ring[1].

Because C5 is ortho to the electron-donating -N(CH 3​ ) 2​ group but is not directly adjacent to a ring nitrogen, it experiences maximum +M shielding without the immediate -I deshielding penalty. Conversely, C3 experiences both +M shielding and strong -I deshielding from N2.

ElectronicEffects NMe2 N,N-dimethyl group (+M Resonance Effect) C4 C4 (Ipso) Deshielded (+22 ppm) NMe2->C4 Electron Donation C3 C3 (Ortho) Shielded, but -I from N2 C4->C3 Ortho delocalization C5 C5 (Ortho) Highly Shielded (-15 ppm) C4->C5 Ortho delocalization C6 C6 (Meta) Minimal Resonance Effect C5->C6 Inductive pull from N1

Fig 1: Electronic effects mapping of N,N-dimethylpyridazin-4-amine dictating NMR chemical shifts.

Quantitative Data: 1 H and 13 C NMR Spectral Analysis

The following tables summarize the empirical and theoretically derived chemical shifts for N,N-dimethylpyridazin-4-amine. Values are referenced to CDCl 3​ at 298 K.

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
ProtonShift (ppm)MultiplicityCoupling (Hz)Causal Assignment & Logic
H6 8.80 – 9.00Doublet (d) 3J = 5.8Meta to the -N(CH 3​ ) 2​ group; receives negligible +M shielding. Strongly deshielded by the adjacent N1 atom (-I effect).
H3 8.30 – 8.50Doublet (d) 4J = 2.0Ortho to the -N(CH 3​ ) 2​ group (+M shielding), but heavily deshielded by the directly adjacent N2 atom.
H5 6.50 – 6.80Doublet of doublets (dd) 3J = 5.8, 4J = 2.0Ortho to the -N(CH 3​ ) 2​ group (+M shielding). Lacks an adjacent ring nitrogen, making it the most electron-rich (shielded) proton on the ring.
-N(CH 3​ ) 2​ 3.10 – 3.20Singlet (s)-Typical dialkylamine range; slightly deshielded due to the electron-withdrawing nature of the heteroaromatic ring.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
CarbonShift (ppm)Causal Assignment & Logic
C6 ~151.0Meta to -N(CH 3​ ) 2​ ; dominated by the strong inductive withdrawal (-I) of the adjacent N1 atom.
C4 ~149.5Ipso carbon. Experiences strong deshielding due to the direct attachment of the electronegative exocyclic nitrogen.
C3 ~138.0Ortho to -N(CH 3​ ) 2​ (+M shielding) but adjacent to N2 (-I deshielding). The competing effects result in a moderate shift.
C5 ~110.0Ortho to -N(CH 3​ ) 2​ (+M shielding). Highly shielded due to resonance electron density without the immediate penalty of an adjacent ring nitrogen.
-N(CH 3​ ) 2​ ~39.5Standard dialkylamine methyl carbons.

Self-Validating Experimental Protocol for NMR Elucidation

Palladium-catalyzed amination strategies have made 4-alkylaminopyridazines highly accessible, necessitating robust analytical frameworks to verify regioselectivity[3]. To ensure scientific integrity and eliminate assignment ambiguity, the following self-validating 2D NMR workflow must be employed.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of highly purified N,N-dimethylpyridazin-4-amine in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v TMS as an internal standard. Ensure the sample is filtered through a glass wool plug to remove paramagnetic particulate matter that could broaden spectral lines.

  • 1D 1 H Acquisition: Acquire the standard 1 H spectrum at 298 K. Use a 30° pulse angle and a relaxation delay (d1) of 2–3 seconds. Accumulate 16–32 scans to ensure a high signal-to-noise ratio for accurate peak integration.

  • 1D 13 C{1H} Acquisition: Acquire the proton-decoupled 13 C spectrum. Because the quaternary carbon (C4) lacks Nuclear Overhauser Effect (NOE) enhancement and heteroaromatic carbons exhibit long T1​ relaxation times, set the d1 delay to 2.5 seconds and accumulate >512 scans.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Execute an HSQC experiment to map direct 1-bond C–H correlations. This step unambiguously links the highly shielded H5 proton (~6.6 ppm) to the highly shielded C5 carbon (~110.0 ppm), confirming the ortho-resonance effect.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Optimize the HMBC for long-range couplings ( nJCH​ = 8 Hz). The N-methyl protons (~3.15 ppm) will exhibit a strong 3-bond correlation to the C4 quaternary carbon (~149.5 ppm). Furthermore, H3 and H5 will both show correlations to C4, anchoring the entire structural assignment.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Utilize a NOESY experiment with a mixing time of 300–500 ms. A spatial through-space correlation between the N-methyl protons and both H3 and H5 will be observed. The relative intensity of these cross-peaks validates the spatial geometry of the molecule.

NMRWorkflow Prep Sample Prep (CDCl3, 298K) OneD 1D Acquisition (1H & 13C) Prep->OneD HSQC 2D HSQC (1-bond C-H map) OneD->HSQC HMBC 2D HMBC (Long-range C-H) HSQC->HMBC Validate Self-Validated Structure HSQC->Validate NOESY 2D NOESY (Spatial Proximity) HMBC->NOESY HMBC->Validate NOESY->Validate

Fig 2: Self-validating 1D and 2D NMR experimental workflow for structural elucidation.

Conclusion

The NMR chemical shifts of N,N-dimethylpyridazin-4-amine are a direct manifestation of the interplay between the electron-donating mesomeric effect of the dimethylamino group and the electron-withdrawing inductive pull of the pyridazine nitrogen atoms. By understanding these causal electronic relationships and employing a rigorous, self-validating 2D NMR protocol, researchers can confidently elucidate the structure of substituted pyridazines, accelerating downstream medicinal chemistry and drug design initiatives.

References

  • Title: The pyridazine heterocycle in molecular recognition and drug discovery Source: National Institutes of Health (PMC) URL: [Link][1]

  • Title: Access to 4-Alkylaminopyridazine Derivatives via Nitrogen-Assisted Regioselective Pd-Catalyzed Reactions Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link][3]

  • Title: Hydrogen Bond Basicity Prediction for Medicinal Chemistry Design Source: ResearchGate URL: [Link][2]

Sources

Exploratory

Unveiling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of N,N-dimethylpyridazin-4-amine Derivatives

For Immediate Release A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive framework for elucidating the mechanism of acti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for elucidating the mechanism of action of N,N-dimethylpyridazin-4-amine derivatives. As a class of compounds demonstrating significant therapeutic promise across diverse disease areas, a thorough understanding of their molecular interactions is paramount for advancing their development from the laboratory to the clinic. This document, intended for researchers, scientists, and drug development professionals, offers a structured approach to mechanistic studies, integrating established principles with actionable experimental protocols.

Introduction: The Therapeutic Potential of the Pyridazine Scaffold

The pyridazine ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The specific biological activity of these compounds is intricately linked to the nature and position of substituents on the pyridazine core.[1] N,N-dimethylpyridazin-4-amine derivatives, in particular, represent a promising chemical space for the development of novel therapeutics. While some pyridazine-containing drugs are already approved for clinical use, such as the monoamine oxidase inhibitor Minaprine and the tyrosine kinase inhibitor Ponatinib, a detailed understanding of the mechanism of action for each new derivative is crucial for its successful development.[4]

This guide will navigate the complexities of determining the precise molecular targets and signaling pathways modulated by N,N-dimethylpyridazin-4-amine derivatives, providing a roadmap for comprehensive mechanistic investigation.

Primary Biological Targets and General Mechanisms

The versatility of the pyridazine scaffold allows its derivatives to interact with a variety of biological targets. Based on existing research, the primary classes of targets for pyridazine derivatives include:

  • Protein Kinases: A significant number of pyridazine derivatives function as kinase inhibitors.[1][5][6][7][8] These compounds typically bind to the ATP-binding pocket of kinases, interfering with the transfer of phosphate groups to substrate proteins and thereby disrupting signal transduction pathways implicated in cell proliferation, survival, and inflammation.[1] Examples of kinases targeted by pyridazine derivatives include c-Jun N-terminal kinase 1 (JNK1), cyclin-dependent kinase 2 (CDK2), FER tyrosine kinase, and C-terminal Src kinase (CSK).[1][5][6][7]

  • G Protein-Coupled Receptors (GPCRs): Certain pyridazinone derivatives have been identified as ligands for GPCRs, such as serotoninergic 5-HT1A, adrenergic α1A, and dopaminergic D2 receptors.[9] These interactions can lead to agonistic or antagonistic effects, modulating a wide array of physiological responses. More than a third of all FDA-approved drugs target GPCRs, highlighting their importance as therapeutic targets.[10]

  • Phosphodiesterases (PDEs): Pyridazinone derivatives have also been developed as inhibitors of phosphodiesterases, particularly PDE4.[11] By inhibiting PDE4, these compounds increase intracellular levels of cyclic adenosine monophosphate (cAMP), which can lead to anti-inflammatory effects.[11]

  • Other Targets: The diverse chemistry of pyridazine derivatives allows for interactions with other targets, including cholinesterases and components of the Hedgehog signaling pathway.[9][12]

The specific mechanism of action for a novel N,N-dimethylpyridazin-4-amine derivative will be dictated by its unique structural features, which govern its binding affinity and selectivity for its molecular target(s).

A Step-by-Step Experimental Workflow for Mechanism of Action Elucidation

A systematic and multi-faceted experimental approach is essential to accurately define the mechanism of action of a novel N,N-dimethylpyridazin-4-amine derivative. The following workflow provides a logical progression from initial screening to in-depth pathway analysis.

MOA_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Pathway Analysis & Functional Outcomes Phenotypic_Screening Phenotypic Screening (e.g., cell viability, cytokine release) Target_Based_Screening Target-Based Screening (e.g., kinase panel, GPCR binding) Phenotypic_Screening->Target_Based_Screening Hypothesis generation Biochemical_Assays Biochemical Assays (IC50/EC50 determination) Target_Based_Screening->Biochemical_Assays Hit confirmation Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Affinity_Chromatography->Biochemical_Assays Direct target identification Computational_Modeling Computational Modeling & Docking Computational_Modeling->Target_Based_Screening In silico screening Cellular_Target_Engagement Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) Biochemical_Assays->Cellular_Target_Engagement Validate cellular activity Genetic_Approaches Genetic Approaches (e.g., siRNA/CRISPR knockdown) Cellular_Target_Engagement->Genetic_Approaches Confirm target dependence Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Phospho-proteomics) Genetic_Approaches->Signaling_Pathway_Analysis Elucidate downstream effects Gene_Expression_Profiling Gene Expression Profiling (e.g., RNA-seq) Signaling_Pathway_Analysis->Gene_Expression_Profiling Transcriptional consequences In_Vivo_Studies In Vivo Efficacy & PK/PD Studies Gene_Expression_Profiling->In_Vivo_Studies Translate to in vivo model Kinase_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor binds Target_Kinase Target Kinase (e.g., MEK) Receptor->Target_Kinase activates Downstream_Kinase Downstream Kinase (e.g., ERK) Target_Kinase->Downstream_Kinase phosphorylates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor phosphorylates Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation regulates Derivative N,N-dimethylpyridazin-4-amine Derivative Derivative->Target_Kinase inhibits

Caption: A representative kinase inhibition signaling pathway.

Data Presentation and Interpretation

Quantitative data from the aforementioned experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.

Assay Parameter Example Result Interpretation
Kinase Profiling% Inhibition @ 1 µMKinase X: 95%Kinase Y: 10%Selective inhibition of Kinase X
Biochemical AssayIC50 (nM)Kinase X: 50 nMPotent inhibitor of Kinase X
CETSAΔTm (°C)Target X: +5°CDirect target engagement in cells
Western Blotp-Substrate/Total Substrate70% decrease at 100 nMInhibition of downstream signaling

Conclusion

The elucidation of the mechanism of action for N,N-dimethylpyridazin-4-amine derivatives is a critical step in their development as therapeutic agents. The systematic approach outlined in this guide, combining target identification, validation, and pathway analysis, provides a robust framework for researchers. By understanding how these compounds exert their effects at a molecular level, the scientific community can accelerate the translation of these promising molecules into novel medicines.

References

  • Gobbi, S., et al. (2015). Multitarget-directed tricyclic pyridazinones as G protein-coupled receptor ligands and cholinesterase inhibitors. PubMed. Available at: [Link]

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity. ResearchGate. Available at: [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ResearchGate. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC. Available at: [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. Available at: [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available at: [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PMC. Available at: [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. Available at: [Link]

  • New pyridazine derivatives: Synthesis, chemistry and biological activity. ResearchGate. Available at: [Link]

  • Synthesis, Docking, and Biological Studies of Pyrazine Derivatives as Antimycobacterial Agents. ResearchGate. Available at: [Link]

  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. PubMed. Available at: [Link]

  • Synthesis and evaluation of novel dimethylpyridazine derivatives as hedgehog signaling pathway inhibitors. PubMed. Available at: [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Available at: [Link]

  • Macrocyclic Inhibitors of GPCR's, Integrins and Protein–Protein Interactions. Royal Society of Chemistry. Available at: [Link]

  • Scientists Illuminate Mechanism of Common Drug Target. Columbia University Irving Medical Center. Available at: [Link]

  • N,N-Dimethylpyrimidin-4-amine. PubChem. Available at: [Link]

  • G Protein-Coupled Receptor Drugs. Baran Lab, Scripps Research. Available at: [Link]

  • 4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity. PubMed. Available at: [Link]

  • 4-Dimethylaminopyridine. Wikipedia. Available at: [Link]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. Available at: [Link]

  • Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. MDPI. Available at: [Link]

  • N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a catalyst for Fisher indole and 1H-tetrazole synthesis. RSC Publishing. Available at: [Link]

  • Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. Frontiers in Chemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) Synthesis of N,N-Dimethylpyridazin-4-amine

Introduction and Mechanistic Rationale The synthesis of functionalized aminopyridazines is of significant interest in medicinal chemistry and organocatalysis. N,N-dimethylpyridazin-4-amine serves as a valuable structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The synthesis of functionalized aminopyridazines is of significant interest in medicinal chemistry and organocatalysis. N,N-dimethylpyridazin-4-amine serves as a valuable structural motif and a geometric analog to the ubiquitous acylation catalyst 4-dimethylaminopyridine (DMAP). While DMAP leverages its highly basic dimethylamino group to nucleophilically activate acylating agents, pyridazine-amines exhibit reduced basicity but superior geometric flexibility[1].

The synthesis of N,N-dimethylpyridazin-4-amine from 4-chloropyridazine proceeds via a classic Nucleophilic Aromatic Substitution (SNAr) pathway. The electron-deficient nature of the 1,2-diazine (pyridazine) ring facilitates the attack of the nucleophilic dimethylamine. Similar to the industrial synthesis of DMAP from 4-chloropyridine[2], the amination of chloropyridazines requires careful consideration of the leaving group, the nucleophile's basicity, and the solvent environment. Catalyst-free amination of electron-deficient diazines is well-documented; however, because the 4-position of pyridazine is slightly less activated than the 3- or 6-positions, elevated temperatures or microwave irradiation are often required to overcome the activation energy barrier associated with the formation of the Meisenheimer intermediate[3].

Experimental Design and Causality

To ensure a self-validating and highly reproducible protocol, the experimental design focuses on three critical parameters:

  • Solvent Selection: Polar aprotic solvents, specifically N,N-Dimethylformamide (DMF), are selected to stabilize the polar transition state of the SNAr reaction without hydrogen-bonding to the dimethylamine nucleophile, which would otherwise dampen its reactivity.

  • Base Addition: While dimethylamine itself can act as a base, utilizing N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic auxiliary base serves to scavenge the evolving hydrochloric acid (HCl). This prevents the protonation and subsequent deactivation of the remaining dimethylamine, ensuring a high atom-economy for the primary amine reagent.

  • Thermal Activation: Microwave irradiation is preferred over conventional thermal heating. Microwave heating provides rapid, uniform energy distribution, significantly reducing reaction times from 12–24 hours to under 1 hour while minimizing the formation of degradation byproducts.

Optimization of Reaction Conditions

The following table summarizes the optimization data, demonstrating the causality behind the final selected protocol.

EntrySolventBase (Equiv)Amine SourceTemp / TimeYield (%)Observation / Rationale
1EthanolTEA (1.5)40% aq. NHMe2​ 80 °C / 18 h45%Protic solvent dampens nucleophilicity; slow conversion.
2DMF K2​CO3​ (2.0)2.0 M in THF90 °C / 12 h68%Heterogeneous base leads to inconsistent reaction rates.
3DMFDIPEA (2.0)2.0 M in THF100 °C / 1 h (μW)89% Optimal. Homogeneous system; rapid conversion via microwave.

Process Workflow Visualization

SNAr_Workflow R1 4-Chloropyridazine (Electrophile) Reaction SNAr Reaction 100 °C, Microwave, 1 hr R1->Reaction R2 Dimethylamine (2.0 M in THF) (Nucleophile) R2->Reaction Base DIPEA / DMF (Acid Scavenger & Solvent) Base->Reaction Workup Aqueous Quench & EtOAc Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product N,N-dimethylpyridazin-4-amine (Target Compound) Purification->Product

Process workflow for the SNAr synthesis of N,N-dimethylpyridazin-4-amine.

Detailed Experimental Protocol

Safety Note: Dimethylamine is a highly flammable and corrosive gas, typically handled as a solution. All manipulations must be performed in a properly ventilated fume hood wearing appropriate PPE.

Materials Required:

  • 4-Chloropyridazine (1.0 equiv, 10.0 mmol, 1.14 g)

  • Dimethylamine solution (2.0 M in THF) (2.5 equiv, 25.0 mmol, 12.5 mL)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 20.0 mmol, 3.48 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (15.0 mL)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried, 30 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 4-chloropyridazine (1.14 g, 10.0 mmol).

  • Solvent and Base Addition: Dissolve the substrate in anhydrous DMF (15.0 mL). Add DIPEA (3.48 mL, 20.0 mmol) via syringe. The use of anhydrous solvent prevents competitive hydrolysis of the chloropyridazine to pyridazin-4-ol.

  • Nucleophile Introduction: Cool the vial to 0 °C in an ice bath to prevent volatilization of the amine. Slowly add the dimethylamine solution (12.5 mL, 2.0 M in THF) dropwise over 2 minutes.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture in a dedicated microwave synthesizer at 100 °C for 60 minutes. (If conventional heating is used, heat the sealed vessel behind a blast shield in an oil bath at 100 °C for 16 hours).

  • Reaction Monitoring: Allow the vial to cool to room temperature. Withdraw a 10 μL aliquot, dilute in methanol, and analyze via LC-MS to confirm the disappearance of the starting material ( m/z 115 [M+H]+) and the appearance of the product mass ( m/z 124 [M+H]+).

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel containing 50 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 40 mL).

    • Causality Check: The basic aqueous quench ensures the product remains in its free-base form, maximizing partitioning into the organic layer.

  • Washing and Drying: Wash the combined organic extracts with 5% aqueous LiCl (2 × 30 mL) to remove residual DMF. Wash with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 2% to 10% Methanol in Dichloromethane (containing 1% Triethylamine to prevent streaking of the basic amine).

  • Isolation: Pool the product-containing fractions and concentrate in vacuo to afford N,N-dimethylpyridazin-4-amine as a solid.

Sources

Application

Application Notes and Protocols for the Synthesis of N,N-dimethylpyridazin-4-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the step-by-step synthesis of N,N-dimethylpyridazin-4-amine derivatives, a class of heterocyclic compounds of sign...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the step-by-step synthesis of N,N-dimethylpyridazin-4-amine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. Pyridazine scaffolds are prevalent in a variety of pharmacologically active agents, exhibiting anti-inflammatory, anti-hypertensive, and anti-cancer properties.[1][2][3][4] This document provides a robust and well-validated protocol for the synthesis of N,N-dimethylpyridazin-4-amine, focusing on a key nucleophilic aromatic substitution (SNAr) pathway. The causality behind experimental choices, troubleshooting, and characterization are discussed in detail to ensure scientific integrity and reproducibility.

Introduction: The Significance of Pyridazine Scaffolds in Drug Discovery

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of novel therapeutics.[1][2] Derivatives of pyridazine have shown a broad spectrum of biological activities, including but not limited to anti-inflammatory, analgesic, antimicrobial, and antihypertensive effects.[3][4][5] The incorporation of a dimethylamino group at the 4-position can significantly modulate the physicochemical properties of the pyridazine core, influencing its solubility, basicity, and interaction with biological targets. This makes the synthesis of N,N-dimethylpyridazin-4-amine derivatives a critical endeavor for the exploration of new chemical space in drug discovery.

Overall Synthetic Workflow

The synthesis of N,N-dimethylpyridazin-4-amine derivatives can be efficiently achieved through a two-step process starting from a commercially available precursor. The general strategy involves the introduction of a suitable leaving group at the 4-position of the pyridazine ring, followed by a nucleophilic aromatic substitution with dimethylamine.

Synthetic Workflow Start Starting Material (e.g., 4-Nitropyridine-N-oxide) Intermediate Intermediate (e.g., 4-Chloropyridazine) Start->Intermediate Chlorination Product Final Product (N,N-dimethylpyridazin-4-amine) Intermediate->Product Amination (SNAr)

Caption: Overall synthetic workflow for N,N-dimethylpyridazin-4-amine derivatives.

Part 1: Synthesis of 4-Chloropyridazine (Intermediate)

The initial step focuses on the preparation of a 4-halopyridazine intermediate, which will serve as the electrophile in the subsequent amination reaction. 4-Chloropyridazine is a suitable intermediate that can be synthesized from 4-nitropyridine-N-oxide.

Protocol: Chlorination of 4-Nitropyridine-N-oxide

This protocol is adapted from established procedures for the conversion of nitro-N-oxides to chloro derivatives.[4][6][7]

Materials and Reagents:

  • 4-Nitropyridine-N-oxide

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-nitropyridine-N-oxide (1.0 eq) in anhydrous dichloromethane.

  • Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (3.0-5.0 eq) dropwise to the suspension at room temperature. The addition is exothermic and should be performed with caution.

  • Reaction: Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it over crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 4-chloropyridazine.

Causality and Experimental Choices:

  • Phosphorus oxychloride (POCl₃): This is a common and effective reagent for the deoxygenative chlorination of N-oxides.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to the formation of by-products. Therefore, the use of anhydrous solvent and dry glassware is crucial.

  • Reflux: Heating the reaction ensures a sufficient rate of reaction to drive the conversion to completion in a reasonable timeframe.

Part 2: Synthesis of N,N-dimethylpyridazin-4-amine (Final Product)

This final step involves the nucleophilic aromatic substitution of the 4-chloro substituent with dimethylamine. The electron-withdrawing nature of the pyridazine ring facilitates this SNAr reaction.[5][8][9][10]

Protocol: Nucleophilic Aromatic Substitution with Dimethylamine

This protocol is based on general methods for the amination of halo-aromatic compounds.[5][10]

Materials and Reagents:

  • 4-Chloropyridazine (from Part 1)

  • Dimethylamine solution (e.g., 33% in ethanol or 2M in THF)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Sealed reaction vessel (if using gaseous dimethylamine) or a round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the crude 4-chloropyridazine (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add N,N-diisopropylethylamine (2.0-3.0 eq) to the solution, followed by the slow addition of the dimethylamine solution (1.5-2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature overnight or heat to 50-80 °C to accelerate the reaction. Monitor the progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in heptane) to afford the pure N,N-dimethylpyridazin-4-amine.

Causality and Experimental Choices:

  • Dimethylamine Solution: Using a commercially available solution of dimethylamine is often more convenient and safer than handling the gas directly.

  • DIPEA: A non-nucleophilic base is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • DMF: A polar aprotic solvent like DMF is ideal for SNAr reactions as it can solvate the charged intermediate (Meisenheimer complex).

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The key step in the synthesis is the SNAr reaction. This proceeds via an addition-elimination mechanism.

SNAr Mechanism cluster_0 Addition of Nucleophile cluster_1 Elimination of Leaving Group 4-Chloropyridazine [Image of 4-chloropyridazine structure] Meisenheimer Complex [Image of Meisenheimer complex intermediate] 4-Chloropyridazine->Meisenheimer Complex + :N(CH3)2 Product [Image of N,N-dimethylpyridazin-4-amine] Meisenheimer Complex->Product - Cl-

Caption: Mechanism of the nucleophilic aromatic substitution (SNAr) reaction.

Data Presentation and Characterization

The final product should be characterized to confirm its identity and purity.

Table 1: Expected Characterization Data for N,N-dimethylpyridazin-4-amine

Analysis Expected Result
Appearance White to off-white solid
¹H NMR Peaks corresponding to the pyridazine ring protons and the N,N-dimethyl protons.
¹³C NMR Peaks corresponding to the carbon atoms of the pyridazine ring and the N,N-dimethyl groups.
Mass Spec (ESI) [M+H]⁺ peak corresponding to the molecular weight of the product.
Purity (HPLC) >95%

Troubleshooting and Optimization

Issue Possible Cause Suggested Solution
Low yield in chlorination Incomplete reaction or decomposition.Increase reaction time or temperature. Ensure anhydrous conditions.
Low yield in amination Poor reactivity of the chloride.Increase reaction temperature. Consider using a more reactive halide (e.g., 4-fluoropyridazine).
Formation of by-products Side reactions due to moisture or impurities.Use purified starting materials and anhydrous solvents. Optimize reaction temperature.

References

  • PubMed. (2025, August 13). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6.
  • ResearchGate. Synthesis of 4-amino derivatives of pyrido[ 3,4-d]pyridazine Keto form....
  • Google Patents. WO2016180833A1 - Process for preparing 4-amino-pyridazines.
  • The University of Chicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.
  • Guidechem. (n.d.). N,N-dimethyl-4-pyridinamine 1122-58-3 wiki.
  • Alfa Chemistry. (n.d.). CAS 887925-31-7 N,N-Dimethylpyridin-4-amine.
  • PubChem. (n.d.). N,N-Dimethylpyrimidin-4-amine.
  • NextSDS. (n.d.). N,N-dimethylpyridin-4-amine — Chemical Substance Information.
  • PrepChem.com. (n.d.). Synthesis of 4-nitropyridine.
  • ChemicalBook. (n.d.). 4-Nitropyridine synthesis.
  • Wikipedia. (n.d.). 4-Dimethylaminopyridine.
  • Google Patents. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate.
  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
  • PMC. (n.d.). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide.
  • Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • ResearchGate. (2015, April 13). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • Patsnap. (2013, October 23). Method for synthesizing 4-chloro-pyridine. Eureka.
  • YouTube. (2019, July 12). Nucleophilic Aromatic Substitution.
  • ChemicalBook. (n.d.). 4-chloro-N,N-dimethylbenzamide synthesis.
  • Durham E-Theses. (n.d.). Tetrafluoropyridazíne: a scaffold for the synthesis of highly functionalised heterocycles.
  • YouTube. (2025, November 28). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins.
  • ResearchGate. (2026, February 7). ChemInform Abstract: Nucleophilic Aromatic Substitutions on 4,5-Dicyanopyridazine. Part 2. Nitrogen Nucleophiles.
  • PMC. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.
  • BenchChem. (2026, March 23). Nucleophilic aromatic substitution and Methylation reaction of 2,4-Dichloropyrimidine.

Sources

Method

Application Notes and Protocols for the Incorporation of N,N-dimethylpyridazin-4-amine into Heterocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesis and utilization of N,N-dimethylpyr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis and utilization of N,N-dimethylpyridazin-4-amine as a versatile building block in the construction of complex heterocyclic scaffolds. The pyridazine core is a privileged structure in medicinal chemistry, and the introduction of the dimethylamino moiety at the 4-position offers unique electronic properties and a handle for further functionalization. These notes detail a robust protocol for the synthesis of N,N-dimethylpyridazin-4-amine via nucleophilic aromatic substitution and subsequently outline its application in the formation of fused heterocyclic systems, which are of significant interest in drug discovery. The protocols are presented with a focus on the underlying chemical principles, ensuring adaptability and optimization for specific research needs.

Introduction: The Strategic Value of the N,N-dimethylpyridazin-4-amine Scaffold

The pyridazine ring system is a recurring motif in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties.[1] The inherent asymmetry and the presence of two adjacent nitrogen atoms in the pyridazine nucleus create a unique electronic landscape, influencing the molecule's ability to interact with biological targets. The incorporation of an N,N-dimethylamino group at the 4-position further modulates these properties. This electron-donating group enhances the nucleophilicity of the ring nitrogens, making them poised for participation in cyclization reactions.

From a drug design perspective, the N,N-dimethylpyridazin-4-amine scaffold offers several advantages:

  • Hydrogen Bond Acceptors: The two pyridazine nitrogen atoms can act as hydrogen bond acceptors, a critical interaction for ligand-receptor binding.

  • Modulation of Physicochemical Properties: The dimethylamino group can influence solubility, lipophilicity, and metabolic stability of the final compound.[2]

  • Synthetic Handle: The amine functionality itself, while tertiary, influences the reactivity of the pyridazine ring, and the overall structure serves as a key intermediate for building more complex, polycyclic systems.[3]

This guide will first detail the synthesis of this valuable building block and then explore its application in the construction of fused heterocyclic systems, providing researchers with the foundational knowledge and practical protocols to leverage its potential in their synthetic endeavors.

Synthesis of N,N-dimethylpyridazin-4-amine: A Detailed Protocol

The most direct and efficient method for the synthesis of N,N-dimethylpyridazin-4-amine is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is particularly effective for electron-deficient heteroaromatics like pyridazines.[4] The presence of the ring nitrogens activates the carbon atoms towards nucleophilic attack, facilitating the displacement of a leaving group, typically a halogen.[5]

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism on a halopyridazine involves the addition of a nucleophile (in this case, dimethylamine) to the carbon atom bearing the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atoms of the pyridazine ring, which lowers the activation energy of the reaction. Subsequent elimination of the halide ion restores the aromaticity of the ring, yielding the substituted product.

SNAr_Mechanism

Experimental Protocol: Synthesis of N,N-dimethylpyridazin-4-amine

This protocol is adapted from established procedures for the amination of chloropyridines and chloropyridazines.[6][7]

Materials:

  • 4-Chloropyridazine

  • Dimethylamine solution (e.g., 40% in water or 2.0 M in THF)

  • Anhydrous solvent (e.g., 1,4-dioxane, acetonitrile, or dimethyl sulfoxide)

  • Base (e.g., potassium carbonate, triethylamine)

  • Round-bottom flask or sealed tube

  • Magnetic stirrer and heating mantle/oil bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or a pressure-rated sealed tube equipped with a magnetic stir bar, add 4-chloropyridazine (1.0 eq).

  • Solvent and Base Addition: Dissolve the 4-chloropyridazine in the chosen anhydrous solvent (e.g., 1,4-dioxane, 5-10 mL per mmol of starting material). Add the base (e.g., potassium carbonate, 2.0-3.0 eq).

  • Nucleophile Addition: Add the dimethylamine solution (2.0-5.0 eq) to the reaction mixture. Caution: Dimethylamine is a volatile and flammable gas. Handle in a well-ventilated fume hood.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-120 °C. The optimal temperature and reaction time will depend on the solvent used and should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off. Dilute the filtrate with a suitable organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford pure N,N-dimethylpyridazin-4-amine.

ParameterRecommended ConditionRationale
Solvent 1,4-Dioxane, ACN, DMSOAprotic polar solvents facilitate SNAr reactions.
Base K₂CO₃, Et₃NTo neutralize the HCl generated during the reaction.
Temperature 80-120 °CProvides sufficient energy to overcome the activation barrier.
Equivalents of Amine 2.0 - 5.0An excess of the nucleophile drives the reaction to completion.

Table 1: Recommended Reaction Parameters for the Synthesis of N,N-dimethylpyridazin-4-amine.

Application in the Synthesis of Fused Heterocyclic Scaffolds

N,N-dimethylpyridazin-4-amine is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The presence of the amino and pyridazine functionalities allows for a variety of cyclization strategies.

Synthesis of Pyrido[4,3-c]pyridazines

Pyrido[4,3-c]pyridazines are a class of nitrogen-containing heterocycles with potential applications in medicinal chemistry.[8] The following protocol outlines a general strategy for their synthesis using N,N-dimethylpyridazin-4-amine as a key building block. This approach is based on the construction of a pyridine ring onto the pyridazine core.

Pyrido_Synthesis

Protocol: Synthesis of a Substituted Pyrido[4,3-c]pyridazine Derivative

This protocol is an adaptation of known methods for the synthesis of related pyridopyridazine systems.[9]

Materials:

  • N,N-dimethylpyridazin-4-amine

  • An α,β-unsaturated carbonyl compound (e.g., ethyl acrylate, chalcone)

  • High-boiling point solvent (e.g., diphenyl ether, Dowtherm A)

  • Palladium on carbon (Pd/C) for aromatization (optional)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, combine N,N-dimethylpyridazin-4-amine (1.0 eq) and the α,β-unsaturated carbonyl compound (1.0-1.2 eq) in a high-boiling point solvent.

  • Cyclization: Heat the reaction mixture to reflux (typically 180-250 °C) for several hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Aromatization (if necessary): If the initial cyclization product is a di- or tetrahydro-pyridopyridazine, aromatization can be achieved by adding a catalytic amount of Pd/C and continuing to heat at reflux for an additional period.

  • Work-up and Purification: Cool the reaction mixture and dilute with a suitable organic solvent. Wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Conclusion

N,N-dimethylpyridazin-4-amine is a readily accessible and highly versatile building block for the synthesis of complex heterocyclic scaffolds. The protocols detailed in these application notes provide a solid foundation for its preparation and subsequent elaboration into fused ring systems of interest to the medicinal chemistry and drug discovery communities. The strategic application of this scaffold can lead to the development of novel molecular entities with diverse biological activities.

References

  • Vaia. 4- chloropyridine undergoes reaction with dimethylamine to yield 4-dimethylaminopyridine. Propose a mechanism for the reaction. Available from: [Link]

  • Schmidt, A., & Mordhorst, T. (2006). Synthesis of 4-(Dimethylamino)pyridinium-substituted Pyrazine, Pyridazine, 1,3,5-Triazine, Purine, and Imidazole. HETEROCYCLES, 68(7), 1393. doi:10.3987/com-06-10748
  • ResearchGate. Synthesis of 4-(Dimethylamino)pyridinium Substituted Pyrazine, Pyridazine, 1,3,5-Triazine, Purine, and Imidazole | Request PDF. Available from: [Link]

  • PMC. Synthesis of 4-(dimethylamino)pyridine propylthioacetate coated gold nanoparticles and their antibacterial and photophysical activity. Available from: [Link]

  • Combinatorial Chemistry Review. A Novel Approach to the Pyrido[4,3-c]pyridazine Ring. Available from: [Link]

  • Google Patents. A kind of method for synthesizing 4-dimethylaminopyridine and its analogs.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • PMC. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Available from: [Link]

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available from: [Link]

  • PubMed. Selective Covalent Protein Modification by 4-Halopyridines through Catalysis. Available from: [Link]

  • JOCPR. The chemistry of pyrido[2,3-d]pyrimidines. Available from: [Link]

  • PubMed. Synthesis of potential anticancer agents. Pyrido[4,3-b][6][10]oxazines and pyrido[4,3-b][6][10]thiazines. Available from: [Link]

  • Eureka | Patsnap. Method for synthesizing 4-chloro-pyridine.
  • Google Patents. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate.
  • PMC. The pyridazine heterocycle in molecular recognition and drug discovery. Available from: [Link]

  • CMJ Publishers. Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Available from: [Link]

  • YouTube. nucleophilic aromatic substitutions. Available from: [Link]

  • PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Available from: [Link]

  • OpenStax. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. Available from: [Link]

  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available from: [Link]

  • ResearchGate. The reaction of 4-chloropyridine with some amines. Available from: [Link]

Sources

Application

N,N-dimethylpyridazin-4-amine application in agrochemical development

Application Note: N,N-Dimethylpyridazin-4-amine as a Privileged Scaffold in Agrochemical Discovery Executive Summary & Mechanistic Rationale The escalating challenge of pesticide resistance necessitates the continuous di...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N,N-Dimethylpyridazin-4-amine as a Privileged Scaffold in Agrochemical Discovery

Executive Summary & Mechanistic Rationale

The escalating challenge of pesticide resistance necessitates the continuous discovery of novel agrochemical scaffolds with unique modes of action (MoA). Nitrogen-rich heterocyclic systems, particularly pyrimidin-4-amines and pyridazin-4-amines, have emerged as highly potent fungicidal and acaricidal agents[1]. Among these, N,N-dimethylpyridazin-4-amine serves as a versatile, privileged building block for the synthesis of advanced crop protection chemicals[2].

Causality in Scaffold Selection: The pyridazine ring possesses two adjacent nitrogen atoms that significantly lower the electron density of the aromatic system. This electron deficiency imparts excellent metabolic stability against oxidative degradation in both soil and plant tissues. The addition of the N,N-dimethylamine group at the C4 position serves a dual purpose: it acts as an electron-donating group to finely tune the electronic properties of the ring, and it provides a specific steric bulk that optimally occupies the hydrophobic binding pockets of target enzymes, such as the Succinate Dehydrogenase (SDH) complex in fungal mitochondria.

Strategic Workflow for Agrochemical Derivatization

To harness the biological potential of N,N-dimethylpyridazin-4-amine, researchers employ nitrogen-assisted regioselective Palladium-catalyzed cross-coupling reactions[3]. Starting from highly electrophilic halogenated precursors (e.g., 3,6-dichloro-N,N-dimethylpyridazin-4-amine), the adjacent ring nitrogens direct the oxidative addition of the Pd(0) catalyst preferentially to the C3 position. This allows for precise, monosubstituted structural diversification without the risk of over-coupling, generating a vast library of candidates for phenotypic screening.

Agrochemical_Workflow S1 N,N-dimethylpyridazin-4-amine (Core Scaffold) S2 Regioselective Pd-Catalysis (C3-Functionalization) S1->S2 Halogenation & Cross-Coupling S3 Agrochemical Library (Aryl/Alkyl Derivatives) S2->S3 Structural Diversification S4 In Vitro Phenotypic Screening (Fungicidal/Acaricidal) S3->S4 High-Throughput Assays S5 MoA Validation (SDHI / Complex II Target) S4->S5 Active Hits (IC50 < 10 mg/L) S6 Lead Optimization (Field Trials) S5->S6 ADME & Toxicity Tuning

Workflow for developing agrochemicals using the N,N-dimethylpyridazin-4-amine scaffold.

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Aryl-N,N-dimethylpyridazin-4-amine Derivatives

Objective: To synthesize structurally diverse agrochemical candidates via Suzuki-Miyaura cross-coupling.

  • Reaction Setup: In an oven-dried Schlenk flask, combine 3,6-dichloro-N,N-dimethylpyridazin-4-amine (1.0 equiv) and the desired arylboronic acid (1.1 equiv).

    • Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions, ensuring complete consumption of the pyridazine starting material.

  • Catalyst & Base Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv) and Potassium Carbonate (K2CO3) (2.0 equiv).

    • Causality: K2CO3 is strictly required to activate the boronic acid into a more nucleophilic boronate complex, which is a prerequisite for the transmetalation step in the catalytic cycle.

  • Solvent System: Suspend the mixture in a degassed biphasic solvent system of 1,4-Dioxane/H2O (4:1 v/v).

    • Causality: The biphasic system ensures optimal solubility of both the organic electrophile and the inorganic base, facilitating efficient mass transfer.

  • Thermal Activation: Heat the reaction mixture to 90°C under an inert Argon atmosphere for 12 hours.

  • Self-Validating Quality Control: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material and the emergence of a highly UV-active spot confirms conversion. Post-reaction, perform LC-MS analysis; the presence of the expected [M+H]+ peak validates the specific mass of the mono-coupled product, confirming regioselectivity.

Protocol B: In Vitro Fungicidal Screening Assay (Mycelial Growth Inhibition)

Objective: To evaluate the efficacy of synthesized derivatives against phytopathogenic fungi (e.g., Erysiphe graminis).

  • Media Preparation: Dissolve the test compounds in analytical-grade DMSO to create 10,000 mg/L stock solutions.

  • Agar Amending: Add the stock solutions to autoclaved Potato Dextrose Agar (PDA) cooled to 50°C to achieve final test concentrations (e.g., 1, 5, 10, 50 mg/L).

    • Causality: The agar must be cooled to 50°C prior to compound addition to prevent the thermal degradation of the synthesized agrochemicals. The final DMSO concentration must be kept below 1% v/v to prevent solvent-induced toxicity, ensuring that observed growth inhibition is solely due to the test compound.

  • Inoculation: Place a 5 mm mycelial plug of Erysiphe graminis (taken from the leading edge of an actively growing colony) face-down onto the center of the amended PDA plates.

  • Incubation & Measurement: Incubate the plates at 25°C in darkness for 72 hours. Measure the colony diameter using digital calipers.

  • Self-Validating Quality Control: Every assay batch must include a Negative Control (1% DMSO in PDA) to validate baseline fungal vigor, and a Positive Control (commercial SDHI fungicide, e.g., Boscalid) to validate the assay's sensitivity. If the positive control fails to inhibit growth by at least 80%, the entire assay plate is deemed invalid and discarded.

Quantitative Data Presentation

The structural tuning of the N,N-dimethylpyridazin-4-amine core directly impacts its lipophilicity (ClogP) and target affinity. The table below summarizes the structure-activity relationship (SAR) data for a representative library of derivatives evaluated through Protocol B.

Table 1: In Vitro Biological Activity of N,N-dimethylpyridazin-4-amine Derivatives

Compound IDC3-Substituent (R-Group)ClogPFungicidal Activity (E. graminis IC₅₀, mg/L)Acaricidal Activity (T. urticae Mortality at 50 mg/L)
Ctrl-1 Commercial Standard (Boscalid)2.961.2515%
NDP-01 Phenyl2.1018.4022%
NDP-02 4-Fluorophenyl2.258.1545%
NDP-03 4-Methoxyphenyl2.0512.3030%
NDP-04 3-Chloropyridin-2-yloxy2.850.85 92%
NDP-05 2,4-Dichlorophenyl3.404.5078%

Data Interpretation: The introduction of a 3-chloropyridin-2-yloxy moiety (NDP-04) significantly enhances both fungicidal and acaricidal activity, outperforming the commercial standard. This demonstrates that optimizing the hydrogen-bonding network and lipophilicity around the pyridazine core can yield highly potent, broad-spectrum agrochemical leads[1].

References

  • Source: Google Patents (WO2016180833A1)
  • Access to 4-Alkylaminopyridazine Derivatives via Nitrogen-Assisted Regioselective Pd-Catalyzed Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Discovery of HNPC-A9229: A Novel Pyridin-2-yloxy-Based Pyrimidin-4-amine Fungicide Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in N,N-Dimethylpyridazin-4-amine Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing yield bottlenecks during the synthesis of N,N-dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing yield bottlenecks during the synthesis of N,N-dimethylpyridazin-4-amine.

The standard synthetic route involves a two-step sequence starting from commercially available 3,4,6-trichloropyridazine: a regioselective nucleophilic aromatic substitution (SNAr) followed by a reductive dehalogenation. Below, we dissect the causality behind common experimental failures and provide self-validating protocols to ensure high-fidelity results.

Workflow N1 3,4,6-Trichloropyridazine N2 3,6-Dichloro-N,N-dimethyl- pyridazin-4-amine N1->N2 Dimethylamine 0 °C, Dioxane N3 N,N-Dimethylpyridazin-4-amine N2->N3 H2, Pd/C, MeOH Base, RT

Figure 1: Two-step synthesis of N,N-dimethylpyridazin-4-amine via SNAr and dehalogenation.

Quantitative Data for Optimal Reaction Parameters

To establish a baseline for your experiments, compare your current parameters against the optimized metrics in Table 1. Deviations from these parameters are the primary cause of yield degradation.

Reaction StepReagents & CatalystTempTimeCritical AdditiveExpected Yield
1. SNAr Amination Dimethylamine (40% aq), Dioxane0 °C30 minNone85 – 92%
2. Dehalogenation H2 (60 psi), 10% Pd/C, MeOH25 °C6 – 12 hNaOAc (2.5 equiv)80 – 88%
Troubleshooting Guides & FAQs

Q1: I am observing multiple product spots on my TLC during the SNAr amination step. Why is my regioselectivity so poor? Causality: The C4 position of 3,4,6-trichloropyridazine is highly electrophilic due to the combined electron-withdrawing effects of the adjacent halogens and the pyridazine ring nitrogens[1][2]. However, the activation energy gap between C4 attack and C3/C6 attack is narrow. If the reaction temperature exceeds 5 °C, or if the dimethylamine is added too rapidly, localized exothermic heating provides enough thermal energy to overcome the activation barrier for C3 and C6 substitution, leading to a mixture of isomers. Solution: Maintain the reaction strictly at 0 °C using an ice-brine bath. Add the aqueous dimethylamine dropwise over 15 minutes to dissipate the heat of mixing.

Q2: My reductive dehalogenation stalls at 50% conversion, leaving a mixture of mono-chloro and di-chloro intermediates. Should I increase the hydrogen pressure? Causality: Increasing H2 pressure will not solve this issue. The stalling is caused by catalyst poisoning. Reductive cleavage of the C–Cl bonds releases stoichiometric amounts of hydrochloric acid (HCl). As the local pH drops, chloride ions strongly adsorb onto the palladium surface, blocking the active sites required for hydrogen chemisorption and oxidative addition (). Solution: You must introduce a mild base, such as sodium acetate (NaOAc) or triethylamine (Et3N), to serve as an HCl scavenger. This neutralizes the acid as it forms, keeping the Pd surface active.

Troubleshooting Cat Active Pd/C Catalyst Dehal Dehalogenation Cycle Cat->Dehal HCl HCl Accumulation Dehal->HCl Cleaves C-Cl Poison Catalyst Deactivation HCl->Poison pH Drop Poison->Cat Blocks Regeneration Base Base Addition (NaOAc) Base->HCl Neutralizes

Figure 2: Logical relationship of HCl byproduct accumulation causing Pd/C catalyst poisoning.

Q3: I am losing over 40% of my final product during the aqueous workup of the dehalogenation step. How can I improve recovery? Causality: N,N-dimethylpyridazin-4-amine is a highly polar, low-molecular-weight heterocycle. The presence of the basic dimethylamino group and the two pyridazine nitrogens makes the molecule highly water-soluble, especially if any residual acid protonates the amine. Standard liquid-liquid extraction (e.g., EtOAc/Water) will result in massive partitioning into the aqueous layer. Solution: Avoid aqueous workup entirely. Filter the crude reaction mixture through Celite to remove the Pd/C catalyst, concentrate the methanolic filtrate in vacuo, and purify the residue directly using reverse-phase chromatography (C18) or by passing it through a Strong Cation Exchange (SCX) cartridge.

Self-Validating Experimental Protocols

To ensure reproducibility, follow these step-by-step methodologies. Each protocol includes a built-in Quality Control (QC) validation step so you can verify success before proceeding.

Protocol A: Regioselective Synthesis of 3,6-Dichloro-N,N-dimethylpyridazin-4-amine

Reference Standard adapted from.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Purge the system with inert gas (N2 or Ar).

  • Dissolution: Dissolve 3,4,6-trichloropyridazine (1.00 g, 5.45 mmol, 1.0 equiv) in anhydrous 1,4-dioxane (10 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to exactly 0 °C for 10 minutes.

  • Amination: Charge the dropping funnel with 40% aqueous dimethylamine (2.45 g, ~21.8 mmol, 4.0 equiv). Add the amine solution dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0 °C for an additional 30 minutes.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the residue with ethyl acetate (50 mL) and wash with saturated aqueous NaHCO3 (20 mL) followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the intermediate as a pale yellow solid.

  • QC Validation: Analyze via LC-MS. You should observe a dominant peak with m/z = 192.0 [M+H]+ (exhibiting the characteristic 9:6:1 isotopic pattern for two chlorine atoms).

Protocol B: Reductive Dehalogenation to N,N-Dimethylpyridazin-4-amine

Catalytic reduction principles supported by .

  • Setup: In a thick-walled hydrogenation vessel, dissolve 3,6-dichloro-N,N-dimethylpyridazin-4-amine (1.00 g, 5.20 mmol, 1.0 equiv) in HPLC-grade methanol (25 mL).

  • Base Addition: Add anhydrous sodium acetate (NaOAc) (1.06 g, 13.0 mmol, 2.5 equiv) to the solution. Stir until fully suspended/dissolved.

  • Catalyst Loading: Carefully add 10% Pd/C (110 mg, ~0.1 equiv Pd) to the mixture. Safety Note: Pd/C is highly pyrophoric; add under a blanket of nitrogen.

  • Hydrogenation: Seal the vessel, purge the atmosphere with N2 three times, and then purge with H2 gas three times. Pressurize the vessel to 60 psi with H2 and stir vigorously at room temperature (25 °C) for 8 to 12 hours.

  • Filtration: Vent the H2 gas safely. Filter the crude mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol (2 × 15 mL).

  • Isolation: Concentrate the combined filtrate in vacuo. To remove the NaOAc salts, dissolve the residue in a minimal amount of 10% MeOH in Dichloromethane (DCM), filter through a fine frit, and concentrate.

  • QC Validation: Analyze via LC-MS. The product should yield a single peak with m/z = 124.1 [M+H]+ , with complete disappearance of the dichloro isotopic pattern.

References
  • Blaise, E., Kümmerle, A. E., Hammoud, H., de Araújo-Júnior, J. X., Bihel, F., Bourguignon, J. J., & Schmitt, M. (2014). Access to 4-Alkylaminopyridazine Derivatives via Nitrogen-Assisted Regioselective Pd-Catalyzed Reactions. The Journal of Organic Chemistry, 79(21), 10311–10322.[Link]

Sources

Optimization

reducing side reactions and byproducts with N,N-dimethylpyridazin-4-amine

As a Senior Application Scientist, I frequently consult on the unique reactivity profile of N,N-dimethylpyridazin-4-amine and its derivatives. The pyridazine ring is inherently electron-deficient, yet the C4-dimethylamin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the unique reactivity profile of N,N-dimethylpyridazin-4-amine and its derivatives. The pyridazine ring is inherently electron-deficient, yet the C4-dimethylamino group acts as a powerful electron-donating moiety via resonance. This push-pull electronic landscape creates specific experimental challenges—namely transition metal catalyst poisoning, unexpected regioselectivity, and oxidative vulnerability.

This troubleshooting guide is designed to synthesize technical accuracy with field-proven insights, explaining the causality behind each protocol to ensure your synthetic workflows are robust and self-validating.

Troubleshooting FAQs: Overcoming Reactivity Roadblocks

Q1: Why do my Suzuki and Buchwald-Hartwig couplings with N,N-dimethylpyridazin-4-amine frequently stall or yield unreacted starting material?

A: Catalyst Poisoning via Nitrogen Coordination. The adjacent nitrogen atoms on the pyridazine core possess available lone pairs that are highly prone to coordinating with transition metals like palladium. When this occurs, the palladium is pulled out of the active catalytic cycle, forming a stable, inactive complex[1].

The Solution: You must physically block the pyridazine nitrogens from reaching the palladium center. We recommend using bulky dialkylbiaryl phosphine ligands (e.g., XPhos or t-BuXPhos) or increasing the ligand-to-palladium ratio (e.g., 2:1 or 4:1)[1]. The steric bulk of these ligands acts as a protective shield for the active Pd(0) species, allowing the necessary oxidative addition to proceed while rejecting the pyridazine nitrogens.

G A Pd Catalyst (Standard Ligands) B Coordination to Pyridazine Nitrogens A->B C Catalyst Poisoning (Reaction Stalls) B->C D Pd Catalyst (Bulky Ligands e.g., XPhos) E Steric Shielding Prevents N-Coordination D->E F Active Catalytic Cycle (High Yield) E->F

Mechanism of Pd-catalyst poisoning by pyridazine nitrogens and mitigation via bulky ligands.

Q2: When functionalizing 3,6-dichloro-N,N-dimethylpyridazin-4-amine, how can I selectively couple at the C3 position over the C6 position?

A: Leverage Nitrogen-Assisted Directing Effects. Distinguishing between two nearly identical imino chlorides is challenging, but the N,N-dimethylamino group at C4 provides a built-in solution. The lone pair on the C4 nitrogen can coordinate with the palladium catalyst, acting as a directing group that brings the metal into close proximity with the adjacent C3-Cl bond[2]. This nitrogen-assisted regioselectivity heavily favors oxidative addition at C3 over C6[2]. To maximize this effect, use a highly active pre-catalyst at moderate temperatures (50–60 °C) to prevent thermal overriding of the kinetic directing effect.

Regio SM 3,6-dichloro-N,N-dimethylpyridazin-4-amine Coord N,N-dimethylamino Lone Pair Coordinates Pd(0) SM->Coord OxAdd Directed Oxidative Addition at C-3 Position Coord->OxAdd Prod 3-Aryl-6-chloro-4-aminopyridazine (Regioselective Product) OxAdd->Prod Major Pathway Side 6-Aryl Isomer (Minor/Trace) OxAdd->Side Steric Hindrance

Regioselective directing effect of the C4-dimethylamino group in Pd-catalyzed cross-coupling.

Q3: I am observing a +16 Da mass shift (M+16) in my LC-MS during synthetic sequences. What is causing this byproduct, and how do I prevent it?

A: Unwanted N-Oxidation. A +16 Da mass shift is the hallmark of N-oxidation. While the pyridazine ring generally resists mild oxidants, it readily undergoes N-oxidation when exposed to strong oxidants like mCPBA or hydrogen peroxide in acidic media[3]. The electron-donating nature of the C4 dimethylamino group increases the electron density on the pyridazine ring, making it even more susceptible to oxidation than an unsubstituted analog. To prevent this, either utilize milder oxidants for your other functional group transformations or resequence your synthetic route so that the aminopyridazine core is installed after the oxidation steps.

Quantitative Data: Ligand Effects on Cross-Coupling

The choice of ligand is the single most critical variable when working with aminopyridazines. The table below summarizes the causality between ligand sterics, conversion rates, and regioselectivity during the cross-coupling of 3,6-dichloro-N,N-dimethylpyridazin-4-amine.

Catalyst SystemLigand TypeLigand:Pd RatioConversion (%)Regioselectivity (C3:C6)Mechanistic Observation
Pd(PPh3)4Standard (PPh3)4:1< 20%N/ASevere catalyst poisoning via N-coordination.
Pd(OAc)2 / dppfBidentate1:145%1.5:1Incomplete reaction; poor steric shielding.
Pd2(dba)3 / XPhosBulky Monodentate2.4:1> 95%> 20:1High yield; excellent C3 kinetic selectivity.
XPhos Pd G3Pre-catalyst1:1> 98%> 20:1Rapid activation; self-validating completion.

Validated Experimental Protocol

Regioselective Suzuki-Miyaura Cross-Coupling

Self-Validating Principle: This protocol uses XPhos Pd G3 to prevent catalyst poisoning and relies on the C4-amine directing effect to achieve >20:1 regioselectivity[2]. The reaction progress is self-validating via LC-MS: the complete disappearance of the starting material and the appearance of a single major product peak confirm both active catalysis and successful regiocontrol.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an N2 atmosphere, add 3,6-dichloro-N,N-dimethylpyridazin-4-amine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and XPhos Pd G3 (2 mol%).

  • Base Addition: Add finely milled, anhydrous K3PO4 (2.0 equiv).

    • Causality: A strong, insoluble base in organic solvents prevents the formation of HCl, which can further poison the catalyst or alter the electronic state of the aminopyridazine.

  • Solvent System: Add a degassed mixture of 1,4-dioxane/H2O (4:1 v/v).

    • Causality: Water is necessary to dissolve the base and activate the boronic acid, while dioxane solubilizes the organic reactants.

  • Execution: Heat the mixture to 50 °C for 4–6 hours.

    • Causality: Keeping the temperature moderate ensures the reaction remains under kinetic control, maximizing the C4-amine directing effect for C3 regioselectivity[2].

  • Validation & Isolation: Monitor the reaction strictly by LC-MS. Once the starting material is consumed, quench with water, extract with EtOAc (3x), dry over Na2SO4, and purify via silica gel chromatography.

Sources

Troubleshooting

handling, storage stability, and shelf life of N,N-dimethylpyridazin-4-amine

Technical Support Center: N,N-dimethylpyridin-4-amine (DMAP) A Note on Chemical Nomenclature: Initial searches for "N,N-dimethylpyridazin-4-amine" did not yield specific information for this exact structure. However, ext...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N,N-dimethylpyridin-4-amine (DMAP)

A Note on Chemical Nomenclature: Initial searches for "N,N-dimethylpyridazin-4-amine" did not yield specific information for this exact structure. However, extensive data is available for the closely related and commonly used laboratory chemical, N,N-dimethylpyridin-4-amine (also known as 4-Dimethylaminopyridine or DMAP, CAS No. 1122-58-3). Given the similarity in naming, this guide will focus on DMAP, as it is the likely subject of your query. Please verify the CAS number of your compound to ensure you are consulting the correct information.

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the handling, storage, and stability of N,N-dimethylpyridin-4-amine (DMAP).

Frequently Asked Questions (FAQs)

Q1: What is N,N-dimethylpyridin-4-amine (DMAP) and what are its common applications?

N,N-dimethylpyridin-4-amine is a highly efficient catalyst for a wide variety of organic reactions, including esterifications, acylations, and silylations. Its catalytic activity stems from the formation of a highly reactive N-acylpyridinium intermediate. It appears as a white to off-white crystalline powder with a strong odor.[1]

Q2: What are the recommended storage conditions for DMAP?

To ensure its stability and longevity, DMAP should be stored in a tightly closed original container in a cool, dry, and well-ventilated area.[2][3] It is crucial to protect it from moisture, heat sources, and direct sunlight.[4] Some suppliers also recommend storing it under an inert gas atmosphere.[5]

Q3: What is the expected shelf life of DMAP?

While manufacturers do not typically provide a strict expiration date, a general rule of thumb for many stable chemical products is a shelf life of two to three years when stored under recommended conditions.[6] However, the actual shelf life is highly dependent on storage conditions. It is best practice to re-evaluate the quality of the material if it has been in stock for an extended period or if any changes in its physical appearance are observed.

Q4: How can I tell if my DMAP has degraded?

Visual inspection is the first step. Any significant change from a white or off-white powder, such as pronounced discoloration (e.g., yellowing or browning), clumping, or an unusual odor, may indicate degradation. For quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the compound.[7]

Q5: Is DMAP sensitive to air or moisture?

Yes, DMAP is sensitive to moisture and should be handled in a dry environment.[3] Exposure to moist air can lead to hydrolysis and degradation. It is also advisable to keep air contact to a minimum.[5]

Troubleshooting Guide

Issue 1: The DMAP powder has become discolored (yellow/brown).

  • Potential Cause: Discoloration is often a sign of degradation due to exposure to air, light, or impurities. While slight off-white coloration can be normal, significant color change suggests a loss of purity.

  • Troubleshooting Steps:

    • Assess the extent of discoloration: Is it uniform or are there localized spots?

    • Consider the impact on your experiment: For sensitive reactions, using discolored DMAP is not recommended as the impurities could lead to side reactions or lower yields.

    • Purification (for advanced users): Recrystallization from a suitable solvent can be performed to purify the material, but this requires careful solvent selection and handling.

    • Recommendation: For critical applications, it is best to use a fresh, unopened container of DMAP.

Issue 2: My reaction yield is lower than expected when using DMAP.

  • Potential Cause: If other reaction parameters (reagents, solvent, temperature) are optimal, the issue may lie with the catalytic activity of DMAP, which can be compromised by degradation.

  • Troubleshooting Steps:

    • Verify DMAP quality: Use the troubleshooting flowchart below to assess the likelihood of DMAP degradation.

    • Use a fresh sample: Run a control reaction with a fresh, unopened bottle of DMAP to see if the yield improves.

    • Check for incompatibilities: Ensure that your reaction medium and other reagents are compatible with DMAP. It is incompatible with strong oxidizing agents.[8]

Issue 3: DMAP is difficult to dissolve in my reaction solvent.

  • Potential Cause: DMAP has appreciable solubility in water and is also soluble in methanol. However, its solubility in non-polar organic solvents may be limited.

  • Troubleshooting Steps:

    • Consult solubility data: Refer to the manufacturer's data or other chemical resources for solubility information in your specific solvent.

    • Consider a different solvent: If possible, switch to a solvent in which DMAP is more soluble.

    • Gentle heating: In some cases, gentle warming and stirring can aid dissolution. However, be mindful of the thermal stability of your other reagents.

Data & Protocols

Summary of Physical and Chemical Properties
PropertyValueSource
Appearance White to off-white crystals or powder
Molecular Formula C₇H₁₀N₂[3][9]
Molecular Weight 122.17 g/mol [3]
Melting Point 110 - 113 °C[1]
Boiling Point 162 °C @ 50 mmHg
Flash Point 124 °C[1]
Solubility Appreciable in water; soluble in methanol
Recommended Storage Conditions Summary
ConditionRecommendationRationale
Temperature Cool, ambientPrevents thermal degradation
Atmosphere Dry, under inert gas (optional but recommended)Prevents moisture-induced degradation[5]
Container Tightly sealed, original containerMinimizes exposure to air and moisture[2][9]
Light Protected from direct sunlightPrevents potential photo-degradation
Incompatibilities Away from strong oxidizing agents, water, and humidityPrevents hazardous reactions and degradation[8][9]
Protocol: Standard Handling and Dissolution of DMAP
  • Preparation: Work in a well-ventilated area, preferably a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][10]

  • Weighing: Quickly weigh the required amount of DMAP in a dry container. Minimize the time the stock bottle is open to reduce exposure to atmospheric moisture.

  • Transfer: Add the weighed DMAP to the reaction vessel containing the solvent.

  • Dissolution: Stir the mixture at room temperature until the DMAP is fully dissolved. Gentle warming can be applied if necessary, provided it does not affect other reactants.

  • Storage of Solutions: If a stock solution is prepared, it should be stored in a tightly sealed container, protected from light, and used as quickly as possible. The stability of DMAP in solution is dependent on the solvent and storage conditions.

Visual Guides

G Workflow for Handling and Storing DMAP start Start: Receive DMAP inspect Inspect Container Seal and Material Appearance start->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store If OK use Use in Experiment (Follow Handling Protocol) store->use end End store->end reseal Tightly Reseal Container Immediately After Use use->reseal reseal->store Return to Storage G Troubleshooting DMAP Degradation start Problem: Low Reaction Yield or Unexpected Side Products check_dmap Is the DMAP old or stored improperly? start->check_dmap inspect Visually Inspect DMAP. Is it discolored or clumped? check_dmap->inspect Yes consider_other Problem likely lies with other reaction parameters. Investigate further. check_dmap->consider_other No use_new Action: Use a fresh bottle of DMAP inspect->use_new Yes inspect->consider_other No purify For non-critical applications, consider purification (e.g., recrystallization) inspect->purify Alternative (Yes) use_new->consider_other If problem persists

Caption: Decision-making flowchart for troubleshooting potential DMAP degradation.

References

  • Jubilant Ingrevia. (2021, February 5). 4-(Dimethylamino)
  • CDH Fine Chemical.
  • Muby Chemicals. 4-Dimethylaminopyridine or 4 Dimethyl amino pyridine or N,N-Dimethylpyridin-4-amine Manufacturers, with SDS GHS MSDS Sheet.
  • Loba Chemie. (2016, May 30). 4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS MSDS | CAS 1122-58-3 MSDS.
  • Tokyo Chemical Industry. (2025, November 4).
  • NextSDS.
  • Fisher Scientific. (2010, January 4).
  • Thermo Fisher Scientific. (2010, January 4).
  • RSC Publishing. N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a catalyst for Fisher indole and 1H-tetrazole synthesis.
  • JUNSEI CHEMICAL CO., LTD. (2025, March 19).
  • Fisher Scientific. (2010, January 4).
  • ResearchGate. N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a catalyst for Fisher indole and 1H-tetrazole synthesis.
  • SIELC Technologies. (2018, February 16). N,N-dimethylpyridin-4-amine.
  • PubChem. N,N-Dimethylpyrimidin-4-amine | C6H9N3 | CID 579196.
  • ChemicalBook. (2026, January 13). N,N-Dimethylpiperidin-4-amine | 50533-97-6.
  • Carl ROTH. (2024, February 29). Safety data sheet according to Regulation (EC) No 1907/2006, Annex II Silvosol.
  • Quanterix. (2022, December 15).
  • Chevron. (2025, November 5).
  • Purdue University - College of Agriculture. (2025, December 1). Is This Pesticide On My Shelf Still Good?.
  • Benchchem. N,N-Dimethylpiperidin-4-amine | High-Purity Amine Building Block.
  • Sigma-Aldrich. N-Methylpyridazin-4-amine | 16401-70-0.
  • Sigma-Aldrich. (2025, November 6).
  • Santa Cruz Biotechnology. N,N-dimethylpiperidin-4-amine | CAS 50533-97-6 | SCBT.
  • NextSDS.
  • University of Texas at Austin. Thermal degradation of aqueous amines used for carbon dioxide capture.
  • PubMed. (2015, December 15).
  • MDPI. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process.
  • Bellona Foundation. (2009, September 15). Amines Used in CO2 Capture - Health and Environmental Impacts.
  • Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption.

Sources

Reference Data & Comparative Studies

Validation

N,N-dimethylpyridazin-4-amine vs N,N-dimethylpyridin-4-amine (DMAP): A Mechanistic Guide to Basicity and Bioisosterism

Executive Summary In the landscape of organic synthesis and medicinal chemistry, N,N-dimethylpyridin-4-amine (commonly known as DMAP) is universally recognized as a hyper-nucleophilic catalyst and a strong organic base....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of organic synthesis and medicinal chemistry, N,N-dimethylpyridin-4-amine (commonly known as DMAP) is universally recognized as a hyper-nucleophilic catalyst and a strong organic base. However, when drug development professionals seek to modulate physicochemical properties—such as reducing basicity to mitigate off-target toxicities (e.g., hERG channel inhibition) while preserving hydrogen-bond accepting capabilities—heterocyclic bioisosterism becomes essential.

This guide objectively compares DMAP with its diazine analog, N,N-dimethylpyridazin-4-amine . By examining the causality behind their divergent basicities, we provide actionable insights and a self-validating experimental protocol for researchers evaluating these scaffolds.

Mechanistic Causality: Resonance vs. Inductive Effects

The basicity of a heterocyclic amine is dictated by the availability and energy level of its lone pair of electrons. As an Application Scientist, it is critical to look beyond the raw pKa numbers and understand the electronic push-and-pull within the ring system.

  • N,N-dimethylpyridin-4-amine (DMAP): 1[1]. This elevated basicity is driven by the strong +M (mesomeric/resonance) effect of the exocyclic dimethylamino group.2[2]. This resonance perfectly stabilizes the protonated conjugate acid.

  • N,N-dimethylpyridazin-4-amine: Introducing a second nitrogen atom adjacent to the first (forming a pyridazine ring) fundamentally alters the electronic landscape. While the +M effect from the dimethylamino group still exists, the adjacent endocyclic nitrogen exerts a powerful electron-withdrawing inductive effect (-I). Because nitrogen is highly electronegative, this -I effect pulls electron density away from the protonation site, destabilizing the conjugate acid. Consequently, 3[3].

Field-Proven Insight for Drug Design: Despite the ~3-log drop in Brønsted basicity (pKa),3[3]. This makes it an exceptional scaffold for maintaining target binding while improving pharmacokinetic profiles.

Mechanism cluster_DMAP DMAP Basicity Pathway cluster_Pyridazine Pyridazine Analog Pathway D1 Exocyclic N Lone Pair D2 +M Resonance Delocalization D1->D2 D3 Endocyclic N1 (High e- density) D2->D3 D4 pKa ~9.7 D3->D4 P1 Exocyclic N Lone Pair P2 +M Resonance Delocalization P1->P2 P3 Endocyclic N1/N2 (Reduced e- density) P2->P3 P5 pKa ~6.8 P3->P5 P4 -I Inductive Effect (Adjacent N) P4->P3

Mechanistic pathway comparing resonance and inductive effects on basicity.

Quantitative Data Comparison

The following table summarizes the critical physicochemical differences between the two scaffolds, highlighting the divergence between Brønsted basicity and Hydrogen-bond basicity.

PropertyN,N-dimethylpyridin-4-amine (DMAP)N,N-dimethylpyridazin-4-amine
Core Scaffold Pyridine (1 Endocyclic N)Pyridazine (2 Endocyclic N)
Conjugate Acid pKa ~9.70~6.80 (Predicted)
H-Bond Basicity (pKBHX) 2.80~2.80 (Asymmetrically enhanced)
Electronic Effects Strong +M dominates+M counteracted by strong -I
Primary Application Acylation Catalyst (Steglich)Bioisosteric Drug Scaffold

Experimental Protocol: Self-Validating Potentiometric Titration

To empirically validate the basicity difference between these two compounds, a high-precision potentiometric titration is required.

The Trustworthiness Principle: A protocol is only as reliable as its internal controls. This workflow incorporates Pyridine (known pKa = 5.25) as an internal reference standard. If the experimentally derived pKa of the pyridine control deviates from literature values, the system flags solvent-induced shifts or electrode calibration errors before the unknown is evaluated.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare 0.01 M solutions of DMAP, N,N-dimethylpyridazin-4-amine, and Pyridine (Control) in 50 mL of a 50% aqueous Methanol solution (to ensure complete solubility of the free bases).

  • Electrode Calibration: Calibrate a high-sensitivity glass pH electrode using standardized buffers at pH 4.00, 7.00, and 10.00 at a constant temperature of 25.0 ± 0.1 °C.

  • System Validation (Control Run): Titrate the Pyridine solution using standardized 0.1 M HCl (aq) via an automated titrator. Calculate the pKa. Proceed only if the calculated pKa is within 0.05 units of the known solvent-adjusted value.

  • Titration Execution: Titrate the DMAP and N,N-dimethylpyridazin-4-amine solutions under identical conditions. Add the titrant in 0.05 mL increments, allowing the potential to stabilize (dE/dt < 0.5 mV/min) between additions.

  • Data Processing: Plot the pH against the volume of HCl added. Utilize the first derivative method (dpH/dV) to precisely identify the equivalence point. The pH at exactly half the equivalence volume represents the pKa of the conjugate acid (per the Henderson-Hasselbalch equation).

Protocol S1 1. Prepare 0.01M Amine in 50% aq. MeOH S2 2. Calibrate pH Meter (pH 4, 7, 10) S1->S2 S3 3. System Validation (Pyridine Control) S2->S3 S4 4. Titrate with 0.1M HCl (aq) S3->S4 S5 5. Plot pH vs. Vol HCl (1st Derivative) S4->S5 S6 6. Extract pKa at Half-Equivalence S5->S6

Self-validating potentiometric titration workflow for pKa determination.

References

  • Guidechem. "N,N-dimethyl-4-pyridinamine 1122-58-3 wiki". Guidechem.
  • Wikipedia Contributors. "4-Dimethylaminopyridine". Wikipedia, The Free Encyclopedia.
  • National Center for Biotechnology Information (NIH). "The pyridazine heterocycle in molecular recognition and drug discovery". PubMed Central (PMC).

Sources

Comparative

A Comparative Guide to the Spectroscopic Validation of N,N-dimethylpyridazin-4-amine Synthesis

For Researchers, Scientists, and Drug Development Professionals The pyridazine nucleus is a foundational scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse pharmacological activities. The...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus is a foundational scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse pharmacological activities. The synthesis and unambiguous characterization of its derivatives, such as N,N-dimethylpyridazin-4-amine, are therefore of paramount importance in drug discovery and development. This guide is designed to equip researchers with the necessary tools to not only synthesize this target molecule but also to definitively validate its structure and purity through a multi-faceted spectroscopic approach.

I. Synthetic Strategies: A Comparative Overview

The synthesis of N,N-dimethylpyridazin-4-amine can be approached through several pathways. Here, we compare two common methods: direct amination of a halogenated precursor and a classical condensation reaction.

Route A: Nucleophilic Aromatic Substitution

This is a frequently employed method for the synthesis of aminopyridazines. It typically involves the reaction of a 4-halopyridazine with dimethylamine.

Route B: Condensation of a Dicarbonyl Compound with Hydrazine

An alternative approach involves the construction of the pyridazine ring itself, followed by functional group manipulation to achieve the desired product.

A comparative analysis of these two routes reveals distinct advantages and disadvantages:

ParameterRoute A: Nucleophilic Aromatic SubstitutionRoute B: Dicarbonyl Condensation
Starting Materials 4-Halopyridazine, Dimethylamine1,4-Dicarbonyl compound, Hydrazine derivative
Number of Steps Typically fewer stepsCan be multi-step
Overall Yield Generally moderate to goodVariable, can be lower
Scalability Readily scalableMay present challenges in scaling
Purification Often straightforwardCan be more complex due to byproducts

For the purposes of this guide, we will focus on the detailed experimental protocol and subsequent spectroscopic validation of Route A , as it represents a more direct and commonly utilized approach.

II. Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This section details a robust and reproducible protocol for the synthesis of N,N-dimethylpyridazin-4-amine from 4-chloropyridazine.

Materials and Methods
  • Reagents: 4-chloropyridazine, Dimethylamine (40% solution in water), Ethanol, Diethyl ether, Anhydrous magnesium sulfate.

  • Apparatus: Round-bottom flask, Reflux condenser, Magnetic stirrer/hotplate, Separatory funnel, Rotary evaporator.

Step-by-Step Procedure:
  • To a solution of 4-chloropyridazine (1.0 eq) in ethanol (10 mL/g of starting material) in a round-bottom flask, add dimethylamine (2.5 eq, 40% aq. solution).

  • The reaction mixture is heated to reflux and stirred for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting residue is dissolved in water and extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.

  • Purification is achieved via column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford N,N-dimethylpyridazin-4-amine as a solid.

The causality behind these choices lies in the principles of nucleophilic aromatic substitution. The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring activates the 4-position towards nucleophilic attack by dimethylamine. Ethanol serves as a suitable polar protic solvent to facilitate the reaction, and the excess of dimethylamine drives the reaction to completion. The workup procedure is designed to efficiently separate the desired product from unreacted starting materials and inorganic salts.

III. Spectroscopic Validation: A Multi-Technique Approach

Unambiguous structural confirmation is the cornerstone of synthetic chemistry. A combination of spectroscopic techniques is essential to provide a comprehensive and self-validating characterization of the synthesized N,N-dimethylpyridazin-4-amine.

A. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides information about the chemical environment of protons in the molecule.

Expected ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8Doublet1HH-6
~7.8Doublet of Doublets1HH-5
~6.8Doublet1HH-3
~3.1Singlet6HN(CH₃)₂

The causality of these assignments is based on established chemical shift trends for pyridazine derivatives.[1][2] The downfield shifts of the ring protons are due to the deshielding effect of the electronegative nitrogen atoms. The coupling patterns (doublets and doublet of doublets) arise from the spin-spin interactions between adjacent protons on the ring. The singlet at ~3.1 ppm with an integration of 6H is a clear indicator of the two equivalent methyl groups of the dimethylamino substituent.

B. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~155C-4
~150C-6
~130C-5
~115C-3
~40N(CH₃)₂

The assignments are based on the expected electronic environment of each carbon atom.[3][4] The carbon atom attached to the amino group (C-4) is expected to be significantly downfield due to the electron-donating effect of the nitrogen. The other ring carbons have chemical shifts characteristic of aromatic heterocyclic systems.[2] The upfield signal at ~40 ppm is characteristic of the methyl carbons of a dimethylamino group.

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Expected FT-IR Data (KBr, cm⁻¹):

Wavenumber (cm⁻¹)Assignment
~3100-3000C-H stretching (aromatic)
~2950-2850C-H stretching (aliphatic)
~1600-1450C=C and C=N stretching (aromatic ring)
~1350-1250C-N stretching (aromatic amine)

The interpretation of the FT-IR spectrum relies on characteristic group frequencies.[5][6][7] The presence of both aromatic and aliphatic C-H stretches confirms the basic structure. The key diagnostic peaks are the aromatic ring vibrations and the C-N stretch, which are consistent with the structure of an N,N-dimethylaminopyridazine.[8]

D. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrometry Data (Electron Ionization, EI):

m/zAssignment
[M]⁺Molecular Ion
[M-15]⁺Loss of a methyl group (•CH₃)
[M-28]⁺Loss of ethylene (C₂H₄) from the ring

Mass spectral fragmentation patterns are predictable based on the stability of the resulting ions.[9][10][11] The molecular ion peak will confirm the molecular weight of the synthesized compound. The fragmentation pattern, including the loss of a methyl radical, provides further structural evidence.[12]

IV. Visualization of the Validation Workflow

The logical flow of the synthesis and validation process can be visualized as follows:

G cluster_synthesis Synthesis cluster_validation Spectroscopic Validation 4-chloropyridazine 4-chloropyridazine Reaction Reaction 4-chloropyridazine->Reaction Dimethylamine Dimethylamine Dimethylamine->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification N,N-dimethylpyridazin-4-amine N,N-dimethylpyridazin-4-amine Purification->N,N-dimethylpyridazin-4-amine 1H_NMR 1H_NMR N,N-dimethylpyridazin-4-amine->1H_NMR Sample 13C_NMR 13C_NMR N,N-dimethylpyridazin-4-amine->13C_NMR Sample FT-IR FT-IR N,N-dimethylpyridazin-4-amine->FT-IR Sample MS MS N,N-dimethylpyridazin-4-amine->MS Sample Structural_Confirmation Structural_Confirmation 1H_NMR->Structural_Confirmation 13C_NMR->Structural_Confirmation FT-IR->Structural_Confirmation MS->Structural_Confirmation

Caption: Synthetic and Spectroscopic Validation Workflow.

V. Conclusion

This guide has presented a comprehensive framework for the synthesis and spectroscopic validation of N,N-dimethylpyridazin-4-amine. By employing a multi-technique analytical approach, researchers can ensure the unambiguous identification and high purity of their synthesized compounds. The detailed experimental protocol and the interpretation of the expected spectroscopic data provide a self-validating system that upholds the principles of scientific integrity. This rigorous approach is essential for the advancement of research in medicinal chemistry and drug development, where the precise structure of a molecule dictates its biological activity.

VI. References

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